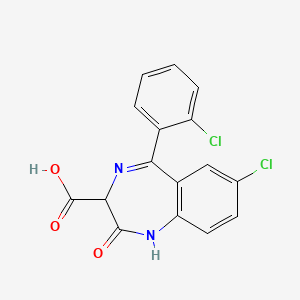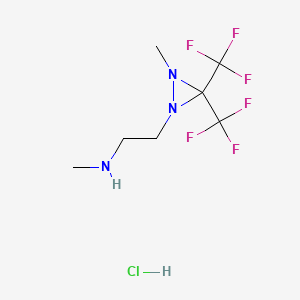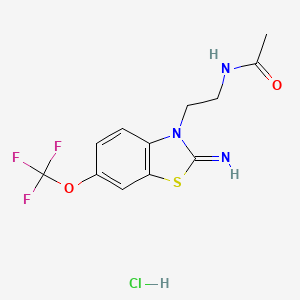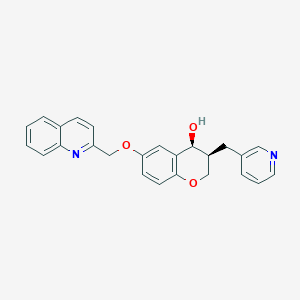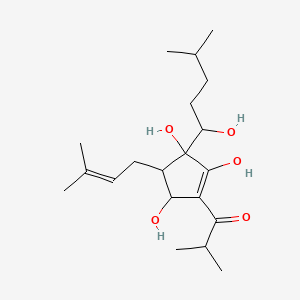
N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 256-486-1, also known as mifepristone, is a synthetic steroid compound with significant medical applications. It is primarily known for its use as an abortifacient and in the management of early pregnancy loss. Mifepristone has a complex molecular structure that allows it to interact with specific hormone receptors in the body, making it a potent antagonist of progesterone and glucocorticoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mifepristone involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of mifepristone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Mifepristone can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The aromatic rings in mifepristone can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of mifepristone, which can have different pharmacological properties .
Applications De Recherche Scientifique
Mifepristone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and receptor interactions.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively used in clinical research for its abortifacient properties and potential in treating conditions like Cushing’s syndrome and certain cancers.
Industry: Employed in the pharmaceutical industry for the development of hormone-related therapies
Mécanisme D'action
Mifepristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones. This antagonistic action prevents the hormone-receptor complex from activating gene transcription, leading to a decrease in the biological effects of progesterone and glucocorticoids. The molecular targets include the progesterone receptor in the uterus and the glucocorticoid receptor in various tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
RU-486: Another name for mifepristone, highlighting its role as an antiprogestin.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Uniqueness
Mifepristone is unique due to its dual action as both an antiprogestin and antiglucocorticoid. This dual functionality makes it versatile in medical applications, particularly in reproductive health and endocrine disorders .
Propriétés
Numéro CAS |
49776-52-5 |
|---|---|
Formule moléculaire |
C51H31N7O6 |
Poids moléculaire |
837.8 g/mol |
Nom IUPAC |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O6/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-48(63)29-16-6-2-7-17-29)54-50-56-47(28-14-4-1-5-15-28)57-51(58-50)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-49(64)30-18-8-3-9-19-30/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
Clé InChI |
LBNIKCRMTGDHFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


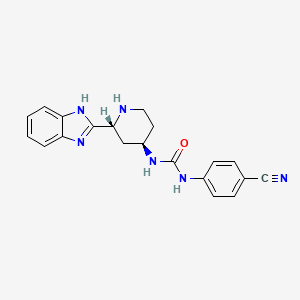
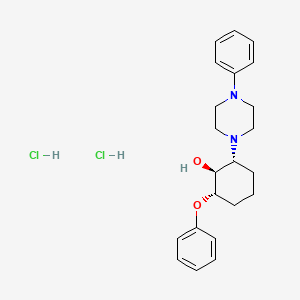
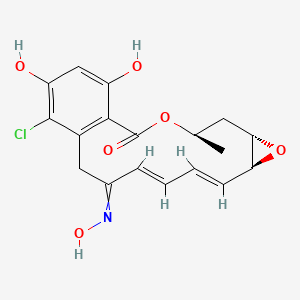
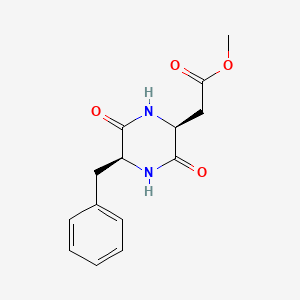
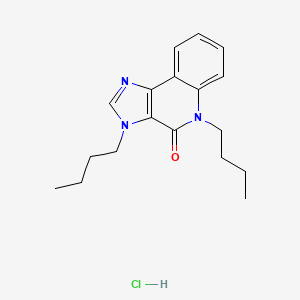
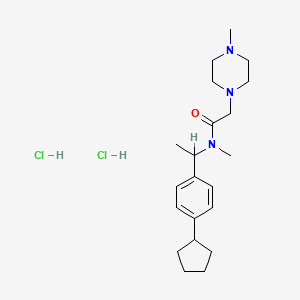

![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)

